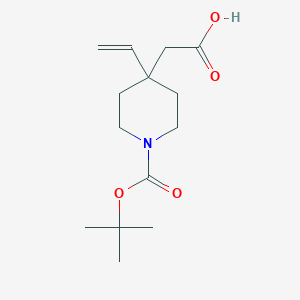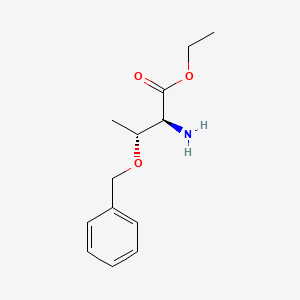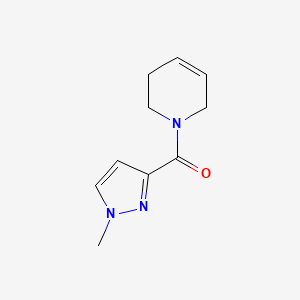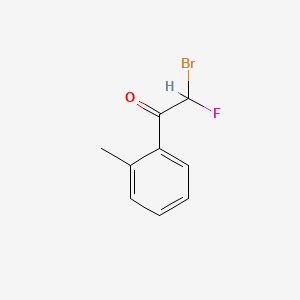
2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid is an organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a vinyl group
準備方法
The tert-butoxycarbonyl group can be added using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The vinyl group can be introduced through various methods, including the use of vinyl halides or vinyl Grignard reagents under appropriate conditions . Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and yield .
化学反応の分析
2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:
科学的研究の応用
2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid has several scientific research applications:
作用機序
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid involves its interaction with various molecular targets. The tert-butoxycarbonyl group serves as a protecting group for the amine, allowing selective reactions to occur at other functional groups. The vinyl group can participate in addition reactions, forming new carbon-carbon bonds . The compound’s effects are mediated through its ability to undergo specific chemical transformations, which can be exploited in the synthesis of target molecules .
類似化合物との比較
2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid can be compared with other similar compounds, such as:
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid: This compound lacks the vinyl group, making it less versatile in certain synthetic applications.
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: This compound features a pyrazole ring instead of a vinyl group, offering different reactivity and applications.
tert-Butyloxycarbonyl-protected amino acids: These compounds are commonly used in peptide synthesis and offer different functional group compatibility.
The uniqueness of this compound lies in its combination of a piperidine ring, a tert-butoxycarbonyl protecting group, and a vinyl group, which provides a versatile platform for various chemical transformations and applications.
特性
IUPAC Name |
2-[4-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-14(10-11(16)17)6-8-15(9-7-14)12(18)19-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOODFYHHGACLMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride](/img/structure/B2541117.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2541118.png)
![4-ethyl-N-(3-(propylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2541121.png)
![2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3-methylpyrazine](/img/structure/B2541122.png)


![(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2541126.png)
![N-[1-(furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2541129.png)
![2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide](/img/structure/B2541131.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541133.png)


![1-(2-methylphenyl)-3-[2-(thiophen-3-yl)ethyl]urea](/img/structure/B2541137.png)
